4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde

描述

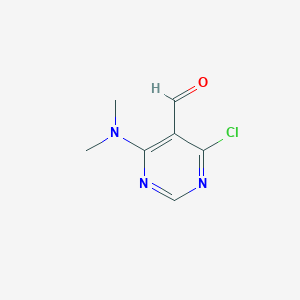

4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde (CAS: 14160-95-3) is a pyrimidine derivative with the molecular formula C₇H₈ClN₃O and a molecular weight of 185.61 g/mol. Its structure features:

- A chloro group at position 4,

- A dimethylamino group (-N(CH₃)₂) at position 6,

- An aldehyde (-CHO) at position 3.

The compound is synthesized via nucleophilic substitution reactions, as evidenced by procedures involving dimethylamine reacting with 4,6-dichloropyrimidine-5-carbaldehyde precursors in dimethylformamide (DMF) with triethylamine as a base . Its aldehyde group serves as a key reactive site for further functionalization, particularly in forming fused heterocycles like thieno- or pyrrolo-pyrimidines .

属性

IUPAC Name |

4-chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-11(2)7-5(3-12)6(8)9-4-10-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLBBVSSNBKZOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=N1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde typically involves the following steps :

Starting Materials: The synthesis begins with readily available starting materials such as 4-chloropyrimidine and dimethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Synthetic Route: One common synthetic route involves the reaction of 4-chloropyrimidine with dimethylamine in the presence of a base like sodium bicarbonate (NaHCO3) to form the dimethylamino derivative. This intermediate is then subjected to formylation using reagents like dimethylformamide dimethyl acetal (DMF-DMA) to introduce the aldehyde group at position 5.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反应分析

4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including :

Substitution Reactions: The chloro group at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The aldehyde group at position 5 can undergo oxidation to form the corresponding carboxylic acid or reduction to form the corresponding alcohol.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research :

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

作用机制

The mechanism of action of 4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Substituent Variations at Position 6

Key Insight: The dimethylamino group in the target compound enhances solubility compared to lipophilic aryl substituents but reduces metabolic stability relative to amino or thioether groups.

Variations at Position 4 (Chloro vs. Other Groups)

Key Insight: The chloro group in the target compound facilitates synthetic versatility, whereas methoxy or amino substitutions prioritize stability or specific electronic effects.

Fused Heterocyclic Derivatives

Key Insight: The aldehyde in this compound is critical for constructing these fused systems via condensation or cyclization reactions.

Physicochemical and Reactivity Comparisons

- Solubility: The dimethylamino group enhances water solubility compared to aryl-substituted analogs (e.g., 4-trifluoromethoxyphenyl derivatives) .

- Reactivity: The aldehyde undergoes Schiff base formation or nucleophilic addition, while the chloro group participates in SNAr reactions. In contrast, methylthio or amino substituents at position 2 alter regioselectivity in further reactions .

- Biological Activity: Pyrimidines with electron-withdrawing groups (e.g., -CF₃) show enhanced binding to hydrophobic enzyme pockets, whereas dimethylamino derivatives may improve solubility for in vivo applications .

生物活性

4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde (CAS No. 14160-95-3) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloro group, a dimethylamino group, and an aldehyde functional group, which contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C8H9ClN4O, with a molecular weight of approximately 200.64 g/mol. The structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation.

- Mechanism of Action : The compound may act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related pyrimidine derivatives have shown IC50 values in the nanomolar range against cancer cell lines like MCF-7 and MDA-MB-231, suggesting strong inhibitory effects on tumor growth .

- Case Study : A study involving pyrimidine derivatives demonstrated that modifications at the 5-position significantly enhanced their anticancer activity. The most potent compound exhibited an IC50 value of 72 nM against NAPE-PLD, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

Pyrimidine derivatives are also explored for their antimicrobial properties. The presence of the dimethylamino group enhances lipophilicity, potentially improving membrane permeability and leading to increased antibacterial activity.

- Research Findings : Compounds similar to this compound have shown promising results against various bacterial strains, indicating potential use in treating infections .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives:

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| 4 | Chloro | Increased potency |

| 6 | Dimethylamino | Enhanced solubility |

| 5 | Aldehyde | Critical for binding |

Research indicates that specific substitutions can significantly influence the pharmacological profile of these compounds, enhancing their efficacy and selectivity .

Toxicity and Safety Profile

Toxicological assessments are essential for evaluating the safety of new compounds:

- Acute Toxicity Studies : In preliminary studies, related compounds did not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models, suggesting a favorable safety margin .

- Pharmacokinetics : The pharmacokinetic profile shows adequate oral bioavailability and clearance rates, indicating potential for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。